(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid
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Overview
Description
(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain can be introduced through a nucleophilic substitution reaction using a fluorinated alkyl halide.
Attachment of the Carbonyl Group: The carbonyl group can be introduced through an acylation reaction using an appropriate acyl chloride.
Formation of the Final Compound: The final compound can be formed through a coupling reaction between the indazole derivative and the amino acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole core or the fluoropentyl chain.
Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the indazole core or the fluoropentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid is used as a reference compound to study the properties and reactivity of synthetic cannabinoids.
Biology
In biology, this compound is used to investigate the interaction of synthetic cannabinoids with cannabinoid receptors in the human body. It helps in understanding the pharmacological effects and potential therapeutic applications of cannabinoids.
Medicine
In medicine, research on this compound may lead to the development of new therapeutic agents for conditions such as chronic pain, inflammation, and neurological disorders.
Industry
In the industry, this compound may be used in the development of new materials or as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid involves its interaction with cannabinoid receptors (CB1 and CB2) in the human body. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The specific pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[2-(1-pentyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid
- (2S)-2-[[2-(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid
Uniqueness
The uniqueness of (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid lies in its specific fluoropentyl chain, which may confer distinct pharmacological properties compared to other similar compounds. This structural variation can affect its binding affinity, potency, and overall biological activity.
Properties
Molecular Formula |
C19H26FN3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)22-23(15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H,21,24)(H,25,26)/t16-/m1/s1 |
InChI Key |
HFSKUXWOGQAZJT-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Origin of Product |
United States |
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